molecular formula C23H23N3O4S2 B2935342 N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 362501-78-8

N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2935342
CAS No.: 362501-78-8
M. Wt: 469.57
InChI Key: NKNJAYRDBPCCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno-pyrimidinone derivative featuring a sulfanyl acetamide side chain. Its structure combines a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with 2-methoxyphenyl and 4-ethoxyphenyl groups. The sulfanyl bridge connects the heterocycle to the acetamide moiety, which may influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-16-10-8-15(9-11-16)24-20(27)14-32-23-25-17-12-13-31-21(17)22(28)26(23)18-6-4-5-7-19(18)29-2/h4-11H,3,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNJAYRDBPCCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an electrophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic site, enabling substitution reactions under specific conditions.

Reaction Type Reagents/Conditions Product Source
AlkylationAlkyl halides (e.g., CH₃I) in basic media (K₂CO₃, DMF)Replacement of -SH with -S-alkyl
AcylationAcetyl chloride (ClCOCH₃) in pyridineFormation of thioester (-S-COCH₃)

Oxidation and Reduction Reactions

The 4-oxo group and sulfanyl moiety are susceptible to redox transformations.

Reaction Type Reagents/Conditions Product Source
Sulfur OxidationH₂O₂ or mCPBA in CH₂Cl₂Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Ketone ReductionNaBH₄/EtOH or LiAlH₄/THFConversion of 4-oxo to 4-hydroxy

Hydrolysis Reactions

The acetamide and alkoxy groups undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Product Source
Acetamide HydrolysisHCl (6M) or NaOH (aq.) under refluxCleavage to carboxylic acid (-COOH) and amine (-NH₂)
O-DealkylationHBr/AcOH or BBr₃ in CH₂Cl₂Demethylation/demethoxylation of aryl ethers to phenolic (-OH) groups

Cyclization and Ring-Opening Reactions

Structural features enable cyclization or ring modifications.

Reaction Type Reagents/Conditions Product Source
Thieno Ring ExpansionHNO₃/H₂SO₄ (nitration)Nitro-substituted thienopyrimidine derivatives
Lactam FormationHeating in acidic mediaIntramolecular cyclization via amide bond formation

Functional Group Interconversion

Key transformations include:

  • Amidation : Reaction with primary amines to form urea or thiourea derivatives .

  • Esterification : Conversion of acetamide to methyl ester via methanol/H⁺.

Computational Insights into Reactivity

Density Functional Theory (DFT) studies highlight:

  • Electrophilic Sites : The 4-oxo group and sulfur atom exhibit high electrophilicity (Mulliken charge analysis) .

  • Hydrogen Bonding : The acetamide’s NH group participates in intramolecular H-bonding, stabilizing intermediates .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medical research, N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno-pyrimidinone core is a critical feature shared with analogs. Key structural variations include:

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Reference ID
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 2-methoxyphenyl; R2: 4-ethoxyphenyl C₂₅H₂₃N₃O₄S₂
2-{[3-(4-Ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-ethoxyphenyl; R2: 4-methylphenyl C₂₅H₂₃N₃O₃S₂
N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-nitrophenyl; R2: 4-methoxyphenyl C₂₃H₁₉N₅O₅S₂
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine R1: 4,6-dimethyl; R2: 4-methylpyridinyl C₁₄H₁₆N₄OS

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in , which may improve membrane permeability.

Sulfanyl Acetamide Side Chain Variations

The sulfanyl acetamide moiety is conserved across analogs but varies in substituent positioning:

Compound Name Acetamide Substituent Sulfanyl Position Biological Activity (Inferred) Reference ID
Target Compound N-(4-ethoxyphenyl) C2 of pyrimidinone Unknown; potential kinase inhibition
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide Variable (e.g., aryl, alkyl) C2 of quinazolinone Antimicrobial activity
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide N-(o-tolyl) Phenoxy linkage No reported activity

Key Observations :

  • Quinazolinone vs. Thieno-Pyrimidinone: The quinazolinone derivative in exhibits antimicrobial properties, suggesting that the thieno-pyrimidinone core in the target compound may similarly interact with microbial enzymes.
  • Sulfanyl vs.

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl derivatives with thieno[3,2-d]pyrimidine intermediates. The general synthetic pathway includes:

  • Formation of Thieno[3,2-d]pyrimidine : This involves the cyclization of suitable precursors under acidic or basic conditions.
  • Substitution Reactions : The introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution reactions.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

The detailed synthetic route is illustrated in the following table:

StepReaction TypeReagents/ConditionsProduct
1CyclizationThienopyrimidine precursors + acid/baseThieno[3,2-d]pyrimidine
2Nucleophilic SubstitutionEthoxy and methoxy derivativesIntermediate
3AcetylationAcetic anhydride + baseN-(4-ethoxyphenyl)-2-{...}

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives with similar structures showed effective inhibition of reactive oxygen species (ROS) generation in vitro, suggesting potential for use in oxidative stress-related conditions .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : It exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to known inhibitors .
EnzymeIC50 Value (μM)
AChE10.4
BChE7.7

Anti-inflammatory Activity

In vitro studies have shown that compounds related to this structure possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory pathways. The specific activity against COX-2 was notable .

Case Studies

  • Case Study on Neuroprotective Effects : A derivative was tested for neuroprotective effects in models of Alzheimer's disease. It demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in animal models .
  • Antimicrobial Activity : Another study highlighted the antimicrobial efficacy of similar thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.